molecular formula C16H30N2O4 B14618435 [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate CAS No. 57908-43-7

[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate

Cat. No.: B14618435
CAS No.: 57908-43-7
M. Wt: 314.42 g/mol
InChI Key: RFGUTQZLDJBGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate is an organic compound characterized by its unique structure, which includes an acetate group and a diazenyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate can be achieved through a multi-step process:

    Formation of the Diazenyl Intermediate: The initial step involves the reaction of 4-methylpentan-2-one with a diazonium salt under acidic conditions to form the diazenyl intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to ensure consistent product quality and yield.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the diazenyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Biochemical Studies: Employed in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique functional groups.

Industry

    Material Science: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-[(2-Hydroxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate: Similar structure but with a hydroxy group instead of an acetyloxy group.

    [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] butyrate: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness

    Functional Groups:

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

57908-43-7

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

[2-[(2-acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate

InChI

InChI=1S/C16H30N2O4/c1-11(2)9-15(7,21-13(5)19)17-18-16(8,10-12(3)4)22-14(6)20/h11-12H,9-10H2,1-8H3

InChI Key

RFGUTQZLDJBGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(N=NC(C)(CC(C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.